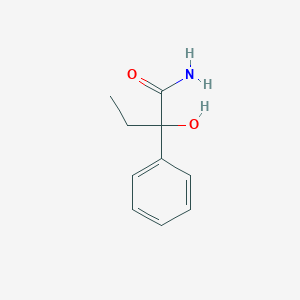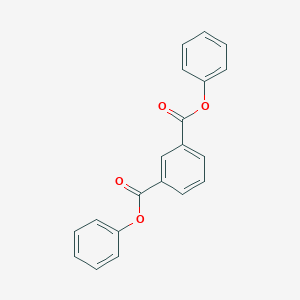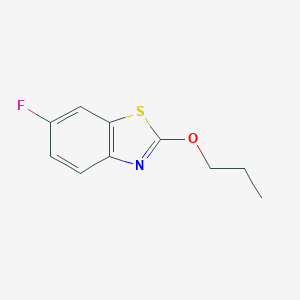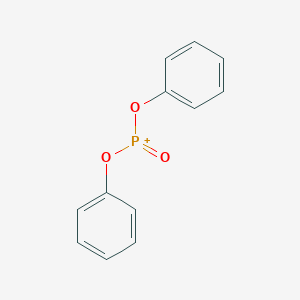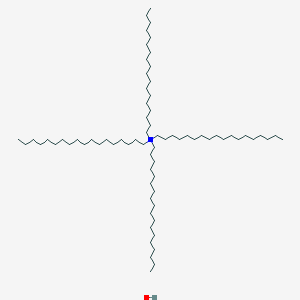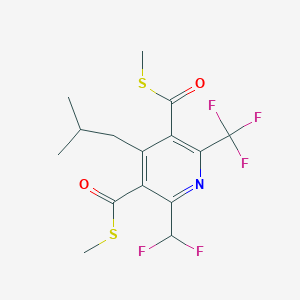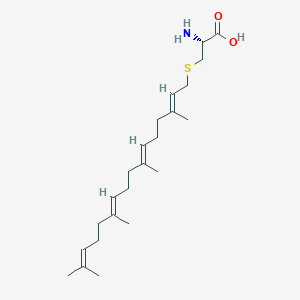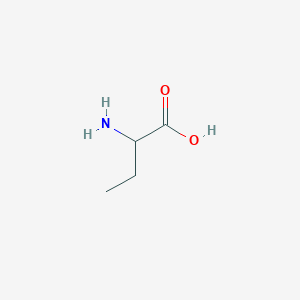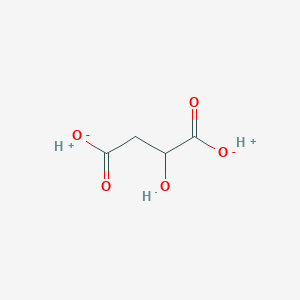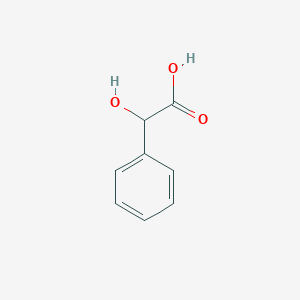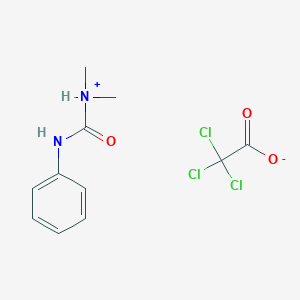
Fenuron TCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fenuron trichloroacetate is a herbicide belonging to the phenylurea class. It is primarily used for controlling woody plants and broadleaf weeds. The compound is known for its effectiveness in agricultural applications, particularly in managing unwanted vegetation in various crops .
Aplicaciones Científicas De Investigación
Fenuron trichloroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying the behavior of phenylurea herbicides and their interactions with various reagents.
Biology: Research on fenuron trichloroacetate includes its effects on plant physiology and its potential impact on non-target species.
Medicine: While primarily an agricultural chemical, studies have explored its potential effects on human health and its role in environmental toxicology.
Mecanismo De Acción
Target of Action
Fenuron TCA, also known as fenuron trichloroacetate, is a type of herbicide that primarily targets photosystem II . Photosystem II is a crucial component of the photosynthetic process in plants, responsible for the initial stages of light-dependent reactions. By inhibiting photosystem II, this compound disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .
Mode of Action
This compound acts as a photosynthetic electron transport inhibitor at the photosystem II . It blocks the electron flow from water to plastoquinone, which is an essential step in photosynthesis. This blockage prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP and NADPH, which are necessary for the synthesis of organic molecules .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the photosynthetic pathway. Specifically, it inhibits the electron transport chain in photosystem II, which is a crucial part of the light-dependent reactions in photosynthesis . This inhibition disrupts the production of ATP and NADPH, leading to a decrease in the synthesis of organic molecules necessary for the plant’s growth and survival .
Result of Action
The primary result of this compound’s action is the death of the plant. By inhibiting photosynthesis, the plant is unable to produce the necessary energy and organic molecules for its growth and survival. This leads to the wilting and eventual death of the plant .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the soil can affect the absorption and distribution of the herbicide. Additionally, environmental conditions such as temperature and rainfall can impact the herbicide’s effectiveness . .
Análisis Bioquímico
Biochemical Properties
Fenuron TCA interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit photosynthetic electron transport, which suggests that it interacts with proteins involved in this process
Cellular Effects
The cellular effects of this compound are primarily related to its role as a herbicide. It inhibits photosynthesis, which can have a significant impact on cell function . This could potentially affect cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are currently lacking.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of photosynthetic electron transport at the photosystem II This suggests that it may bind to proteins involved in this process, leading to enzyme inhibition It could also potentially cause changes in gene expression related to photosynthesis
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal models. It is known that this compound is less toxic to fish than other similar compounds
Metabolic Pathways
Given its role as a photosynthetic electron transport inhibitor, it is likely involved in pathways related to photosynthesis
Subcellular Localization
Given its role as a photosynthetic electron transport inhibitor, it may be localized to the chloroplasts in plant cells
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fenuron trichloroacetate can be synthesized through the reaction of fenuron with trichloroacetic acid. The process involves the formation of a trichloroacetate ester from fenuron, which is achieved under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of fenuron trichloroacetate typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the careful control of temperature, pressure, and reaction time to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: Fenuron trichloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert fenuron trichloroacetate into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenylurea derivatives, while reduction can produce simpler urea compounds .
Comparación Con Compuestos Similares
Diuron: Another phenylurea herbicide with similar applications but different chemical properties.
Monuron: Used for similar purposes but has a different molecular structure.
Uniqueness: Fenuron trichloroacetate is unique in its specific combination of effectiveness, environmental persistence, and relatively low toxicity to non-target species compared to other phenylurea herbicides. Its ability to control a wide range of woody plants and broadleaf weeds makes it a valuable tool in agricultural management .
Propiedades
Número CAS |
4482-55-7 |
|---|---|
Fórmula molecular |
C11H13Cl3N2O3 |
Peso molecular |
327.6 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-phenylurea;2,2,2-trichloroacetic acid |
InChI |
InChI=1S/C9H12N2O.C2HCl3O2/c1-11(2)9(12)10-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,1-2H3,(H,10,12);(H,6,7) |
Clave InChI |
XDWSZOWLJIWERG-UHFFFAOYSA-N |
SMILES |
C[NH+](C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES canónico |
CN(C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)O |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
1.1-Dimethyl-3-phenylurea trichloroacetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the combination of Fenuron and TCA effective as a herbicide?
A: The research paper states that combining Fenuron and Trichloroacetic acid results in a synergistic effect on rice plants. [] This means their combined herbicidal activity is greater than the sum of their individual effects. While the exact mechanism behind this synergy isn't explored in the provided paper, it suggests that these two compounds likely target different pathways involved in plant growth and development. Further research is needed to fully understand the molecular mechanisms underpinning this synergistic interaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2S,3R)-2-hydroxynonan-3-yl]imidazole-4-carboxamide](/img/structure/B166077.png)
